molecular formula C12H24N2O B567132 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1268521-58-9

1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B567132
CAS RN: 1268521-58-9
M. Wt: 212.337
InChI Key: HMDRWSSAAHEJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a compound with a molecular weight of 170.25 . It is also known by its IUPAC name, 2-(1-acetyl-4-piperidinyl)ethylamine . It is usually in liquid form .


Synthesis Analysis

Piperidones, such as “1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The InChI code for “1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is 1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” has a molecular weight of 170.25 . The compound is usually in liquid form .

Scientific Research Applications

Neuropharmacology and Neurodegenerative Diseases

This compound has been found to be an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and has shown potential in the treatment of psychotic disorders . The compound, also referred to as AP163, has been shown to reduce hyperlocomotion in dopamine transporter knockout rats, a model for dopamine-dependent hyperactivity . This suggests that it could be a potential treatment for disorders associated with increased dopaminergic function, such as schizophrenia .

Medicinal Chemistry

The compound has been synthesized as part of a set of analogs based on a 4-(2-aminoethyl)piperidine core . This core was not previously associated with TAAR1 modulation in the literature . The compound was found to have a dose-dependent activation of the receptor .

Drug Discovery

The compound was identified as a submicromolar agonist of TAAR1 during a hit-finding effort . It displayed a dose-dependent activation of the receptor .

Chemical Synthesis

The compound is available for purchase from chemical suppliers, indicating its use in chemical synthesis . It is sold in solid form and has a molecular weight of 144.21 .

Heterocyclic Building Blocks

The compound is classified as a heterocyclic building block , indicating its potential use in the synthesis of more complex molecules.

Safety and Handling

The compound is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard codes H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . This information is important for researchers handling the compound in a laboratory setting.

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . The signal word for this compound is “Danger” and it has hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,3)11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDRWSSAAHEJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

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